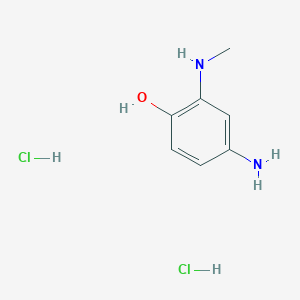

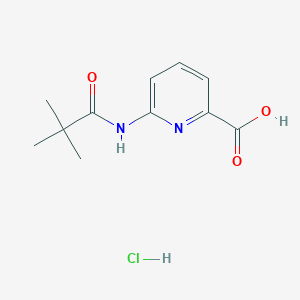

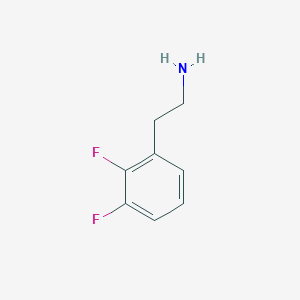

![molecular formula C5H7NNa2O4 B1603419 Disodium;2-[carboxylatomethyl(methyl)amino]acetate CAS No. 71160-37-7](/img/structure/B1603419.png)

Disodium;2-[carboxylatomethyl(methyl)amino]acetate

Descripción general

Descripción

“Disodium;2-[carboxylatomethyl(methyl)amino]acetate” is a chemical compound that is used as a chelating agent in a wide pH range in aqueous systems .

Molecular Structure Analysis

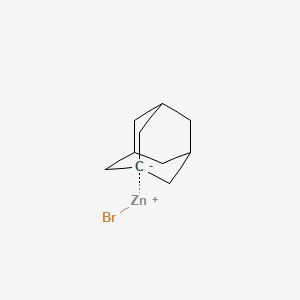

The molecular structure of this compound is based on structures generated from information available in ECHA’s databases . The molecular formula is C10H15N2Na3O7 .Aplicaciones Científicas De Investigación

Self-Healing Materials

A notable application of disodium salts involves the synthesis of multiresponsive and self-sustaining metallogels, synthesized through reactions with Cd(II) and Zn(II) halides. These metallogels exhibit exceptional properties such as selectivity for dye adsorption and separation, alongside a rare self-healing capability, making them promising for recyclable materials in environmental and materials science fields (C. Karan & M. Bhattacharjee, 2016).

Magnetic Resonance Imaging (MRI) Contrast Agents

In medical imaging, particularly MRI, disodium;2-[carboxylatomethyl(methyl)amino]acetate derivatives have been explored for their potential as liver-specific contrast agents. Gadolinium chelates, such as Gd-EOB-DTPA, synthesized from similar disodium salts, are under clinical trials for enhancing liver imaging. The detailed physicochemical characterization of these complexes highlights their stability and effectiveness as MRI contrast agents, potentially improving diagnostic accuracy (H. Schmitt-Willich et al., 1999).

Drug Delivery Systems

The development of osteotropic drug delivery systems exemplifies another innovative application. Compounds like disodium (fluorescein‐6−carbonyloxy)acetoaminomethylene bisphosphonate (CF‐BP) demonstrate an efficient mechanism for targeted drug delivery to bones. Such systems are designed for controlled release and site-specific delivery of therapeutic agents, indicating a significant advancement in enhancing treatment efficacy for bone-related diseases (J. Fujisaki et al., 1996).

Environmental and Analytical Chemistry

The disodium ethyl bis(5-tetrazolylazo)-acetate trihydrate demonstrates the compound's utility in analytical chemistry, particularly in the quantitative colorimetric determination of nickel and copper. This application is crucial for environmental monitoring and the analytical assessment of metal ions in various matrices, showcasing the compound's role in enhancing analytical methodologies (H. Jonassen et al., 1958).

Energy Storage Applications

In the realm of energy storage, derivatives of disodium;2-[carboxylatomethyl(methyl)amino]acetate, such as disodium terephthalate, have been investigated as anode materials for sodium-ion batteries. Their excellent electrochemical performance, including stability over cycles and ideal redox potential, positions them as promising candidates for future energy storage technologies (Yuwon Park et al., 2012).

Mecanismo De Acción

Target of Action

It is known that similar compounds, such as diethylenetriaminepentaacetic acid (dtpa), are used as chelators of divalent cations . They inhibit enzymes, such as metalloproteases, that require divalent cations for activity .

Mode of Action

The compound likely interacts with its targets by binding to divalent cations, thereby inhibiting the activity of enzymes that require these cations .

Biochemical Pathways

By analogy with similar compounds, it can be inferred that the compound may influence pathways involving enzymes that require divalent cations .

Result of Action

Given the compound’s likely role as a chelator of divalent cations , it can be hypothesized that its action may result in the inhibition of certain enzymes and potentially affect related cellular processes.

Propiedades

IUPAC Name |

disodium;2-[carboxylatomethyl(methyl)amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4.2Na/c1-6(2-4(7)8)3-5(9)10;;/h2-3H2,1H3,(H,7,8)(H,9,10);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUCSYDIQCDIPLJ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NNa2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Disodium;2-[carboxylatomethyl(methyl)amino]acetate | |

CAS RN |

71160-37-7 | |

| Record name | DisodiumN-(carboxylatomethyl)-N-methylglycinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.366 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

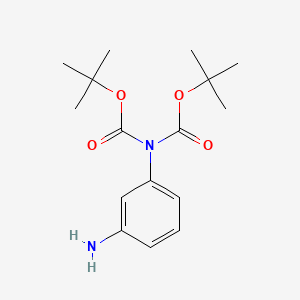

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

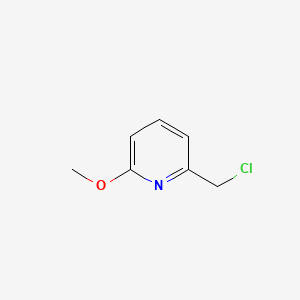

![(2-{4-[2-(Benzenesulfonyl)ethyl]phenyl}hydrazinyl)(oxo)acetic acid](/img/structure/B1603358.png)